molecular formula C28H29NO6 B11680781 Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11680781
M. Wt: 475.5 g/mol
InChI Key: GIMRVEZIARCPLG-UHFFFAOYSA-N
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Description

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative, a class of compounds renowned for their diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant properties . Structurally, it features a hexahydroquinoline core with a phenyl substituent at position 7, a 4-(acetyloxy)-3-ethoxyphenyl group at position 4, and a methyl ester at position 3.

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 4-(4-acetyloxy-3-ethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H29NO6/c1-5-34-24-15-19(11-12-23(24)35-17(3)30)26-25(28(32)33-4)16(2)29-21-13-20(14-22(31)27(21)26)18-9-7-6-8-10-18/h6-12,15,20,26,29H,5,13-14H2,1-4H3

InChI Key

GIMRVEZIARCPLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Substrate Selection

  • 1,3-Dicarbonyl : Dimedone (5,5-dimethylcyclohexane-1,3-dione) is preferred for its steric and electronic stability.

  • Aldehydes : Benzaldehyde introduces the 7-phenyl group, while 4-hydroxy-3-ethoxybenzaldehyde provides the 4-hydroxy-3-ethoxyphenyl moiety.

  • Malononitrile : Replaced by dimethyl malonate in this protocol to install the 3-carboxylate ester.

Reaction Mechanism

  • Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.

  • Michael Addition : 1,3-Dicarbonyl attacks the nitrile intermediate.

  • Cyclization : Ammonium acetate facilitates ring closure to yield the hexahydroquinoline core.

Functional Group Modifications

Ethoxy Group Installation

The 3-ethoxy substituent on the phenyl ring is introduced via alkylation of 4-hydroxybenzaldehyde derivatives. Using ethyl iodide and sodium hydride in DMF, phenolic hydroxyl groups are selectively ethylated at position 3.

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: NaH (1.2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 68–75%

Acetylation of 4-Hydroxy Group

The 4-hydroxy group is acetylated using acetic anhydride in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF):

4-Hydroxy intermediate+(CH₃CO)2OEt₃N, THF4-Acetyloxy product\text{4-Hydroxy intermediate} + (\text{CH₃CO})₂O \xrightarrow{\text{Et₃N, THF}} \text{4-Acetyloxy product}

Optimized Parameters :

  • Catalyst: Et₃N (1.5 equiv)

  • Solvent: THF

  • Temperature: 50°C

  • Yield: 85–90%

Esterification at Position 3

The 3-carboxylate methyl ester is installed via esterification of the corresponding carboxylic acid. Using thionyl chloride (SOCl₂), the acid is converted to an acyl chloride, followed by treatment with methanol:

RCOOHSOCl₂RCOClMeOHRCOOMe\text{RCOOH} \xrightarrow{\text{SOCl₂}} \text{RCOCl} \xrightarrow{\text{MeOH}} \text{RCOOMe}

Key Data :

  • Reaction Time: 4–6 hours

  • Solvent: Dichloromethane (DCM)

  • Yield: 78–82%

Synthetic Route Optimization

Catalytic Efficiency Comparison

CatalystSolventTime (min)Yield (%)
[H₂-DABCO][HSO₄]₂EtOH1598
K₂CO₃H₂O72064
NoneEtOH360<10

Temperature and Yield Correlation

StepTemperature (°C)Yield (%)
Multicomponent reaction2598
Acetylation5090
Esterification4082

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol or ethyl acetate/hexane mixtures. Structural validation employs:

  • ¹H/¹³C NMR : Key peaks include δ 3.0–5.0 ppm (CH protons) and δ 170–175 ppm (ester carbonyl).

  • FT-IR : Absorptions at 1745 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C-O acetyl).

  • HRMS : Molecular ion peak at m/z 503.6 (C₃₀H₃₃NO₆).

Challenges and Innovations

Regioselectivity Issues

Competing reactions during alkylation and acetylation necessitate protecting group strategies. For example, selective ethylation before acetylation avoids undesired side products.

Green Chemistry Advances

Recent protocols replace THF with cyclopentyl methyl ether (CPME) and ionic liquids with enzyme-based catalysts to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

Chemistry

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows chemists to modify and create more complex molecules. The compound can participate in various reactions such as:

  • Condensation Reactions : Used to form larger molecular frameworks.
  • Substitution Reactions : Allows for the introduction of different functional groups.

Biology

The biological activity of this compound is particularly noteworthy. It has shown potential in:

  • Anticancer Studies : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation by interacting with specific molecular targets. For example, molecular docking studies suggest that it binds effectively to certain enzymes involved in cancer metabolism .
StudyFindings
In vitro assaysDemonstrated cytotoxicity against various cancer cell lines.
Molecular dockingPredicted binding affinity to target enzymes.

Pharmaceutical Applications

The compound's structural features make it a candidate for drug development:

  • Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : Potential to modulate receptor activity which can lead to therapeutic effects.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Material Development : Used in creating polymers and coatings with specific properties.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Ethyl acetoacetate and aromatic aldehydes.
  • Catalysts : Often piperidine is used for condensation reactions.
  • Conditions : Reactions are generally conducted under reflux to ensure complete conversion.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of the compound against breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations . The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Interaction

Research utilizing molecular docking techniques explored the interaction of this compound with various enzymes associated with metabolic pathways. The findings suggested that it could serve as a lead compound for developing enzyme inhibitors .

Mechanism of Action

The mechanism of action of Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is facilitated by the compound’s unique structure, which allows it to fit into specific binding pockets and form stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations

The target compound’s 4-(acetyloxy)-3-ethoxyphenyl substituent distinguishes it from analogs:

  • : A 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the acetyloxy group .
  • : A simple 4-methoxyphenyl substituent reduces steric bulk, favoring tighter molecular packing in crystalline states (e.g., monoclinic P21/c symmetry with N–H···O hydrogen bonds) .

Ester Group Modifications

The methyl ester in the target compound contrasts with:

  • : A cyclohexyl ester increases molecular weight (445.50 g/mol vs. 327.37 g/mol in ) and lipophilicity, likely slowing metabolic clearance .
  • : An ethyl ester (C25H25NO4, MW 403.47 g/mol) balances lipophilicity and solubility, suggesting the target’s methyl ester may exhibit faster hydrolysis in vivo .

Physicochemical Properties

Compound (CAS/Evidence) Substituents (R1, R2) Ester Group Molecular Weight (g/mol) Key Properties
Target Compound 4-(Acetyloxy)-3-ethoxy, phenyl Methyl ~437.45* High polarizability (acetyloxy group)
(421571-94-0) 3,4-Dimethoxy, 4-(methylsulfanyl) Methyl 421.57 Elevated logP (methylsulfanyl)
(299944-94-8) 4-Hydroxy-3-methoxy, phenyl Cyclohexyl 445.50 Enhanced H-bonding (hydroxy group)
(1360869-92-6) 3-Hydroxyphenyl, phenyl Ethyl 403.47 Moderate solubility (hydroxyl group)

*Calculated based on molecular formula C28H29NO4.

Crystallographic Insights

  • The target’s structural analog in crystallizes in monoclinic P21/c with N–H···O hydrogen bonds (2.85 Å), stabilizing the lattice .
  • ’s cyclohexyl ester adopts a distinct packing mode due to steric bulk, reducing crystal symmetry compared to methyl esters .
  • Refinement tools like SHELXL () and OLEX2 () are critical for resolving these structural nuances .

Biological Activity

Methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (referred to as "the compound" hereafter) is a synthetic derivative of quinoline known for its diverse biological activities. This article aims to explore its biological activity, including its potential anticancer properties and other therapeutic effects, supported by various studies and data.

  • Molecular Formula : C30H33NO8
  • Molecular Weight : 535.58 g/mol
  • CAS Number : Not specified in the sources but can be referenced based on the chemical structure.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings from research on its anticancer properties:

Cell Line IC50 (µM) Reference
HCT-15 (Colorectal)7.94 ± 1.6
U251 (Glioblastoma)9.24 ± 0.9
MCF-7 (Breast)>50
K-562 (Leukemia)>50

In a study examining the cytotoxic activity of various derivatives, the compound demonstrated significant inhibition of cell growth in HCT-15 cells with an IC50 value comparable to standard chemotherapeutics such as Cisplatin and Gefitinib. The compound's mechanism of action appears to involve interaction with cellular pathways that regulate apoptosis and cell proliferation.

The compound's anticancer activity is believed to be mediated through several mechanisms:

  • Nucleophilic Character : The presence of carbonyl and hydroxyl groups enhances its nucleophilicity, allowing it to interact effectively with biological macromolecules.
  • Molecular Docking Studies : Computational studies indicate that the compound shows a strong binding affinity to PARP-1 protein, which is crucial in DNA repair mechanisms. This suggests potential applications in targeting cancer cells with defective DNA repair pathways .
  • Electrophilic Sites : The phenyl rings and carbonyl groups serve as electrophilic sites that may facilitate interactions with nucleophilic residues in proteins.

Other Biological Activities

Beyond its anticancer properties, the compound may exhibit additional biological activities:

  • Antimicrobial Effects : Similar quinoline derivatives have shown antimicrobial properties against various pathogens, suggesting that this compound may also possess such effects .
  • Anti-inflammatory Potential : Compounds in this class are often investigated for their anti-inflammatory effects, which could provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Cytotoxicity Assay : In vitro assays using sulforhodamine B (SRB) demonstrated that the compound effectively inhibited cell growth across multiple cancer cell lines while showing lower toxicity towards normal cells .
  • In Silico Studies : Theoretical calculations using density functional theory (DFT) indicated that molecular parameters correlate well with experimental results, supporting the observed biological activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • The compound is synthesized via modified Hantzsch dihydropyridine synthesis, involving a one-pot multicomponent reaction of an aldehyde (e.g., 4-(acetyloxy)-3-ethoxybenzaldehyde), β-ketoester (e.g., methyl acetoacetate), and ammonium acetate in ethanol under reflux. Critical parameters include stoichiometric ratios (1:2:1 for aldehyde:β-ketoester:ammonium acetate) and reaction time (8–12 hours) . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol.

Q. How is the structural conformation of this compound confirmed experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 9.45 Å, b = 15.23 Å, c = 14.67 Å, β = 102.4°, and Z = 3. Key torsion angles (e.g., C6–C7–C13–C18 = 112.6°) and hydrogen-bonding networks (N–H···O interactions) stabilize the hexahydroquinoline core . Complementary techniques include NMR (¹H/¹³C) and IR spectroscopy to verify functional groups like acetyloxy (δ 2.35 ppm, singlet) and ester carbonyl (1680–1700 cm⁻¹).

Q. What are the recommended analytical methods to assess purity and stability?

  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm ensures >98% purity. Stability studies under accelerated conditions (40°C/75% RH for 6 months) monitor degradation via LC-MS, focusing on hydrolysis of the acetyloxy group to hydroxyl derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., acetyloxy vs. methoxy) influence biological activity in hexahydroquinoline derivatives?

  • Substituents at the 4-phenyl position modulate bioactivity. For example, acetyloxy groups enhance lipophilicity (logP ~3.5), improving membrane permeability in antibacterial assays (e.g., Staphylococcus aureus, MIC = 32 µg/mL), while methoxy groups increase hydrogen-bonding potential, enhancing antioxidant activity (IC₅₀ = 12 µM in DPPH assay) . Structure-activity relationship (SAR) studies require systematic substitution (e.g., halogen, nitro, hydroxy) and comparative bioassays.

Q. What crystallographic data contradictions arise in analogs of this compound, and how are they resolved?

  • Discrepancies in unit cell parameters (e.g., a = 9.45 Å vs. 9.62 Å in methoxy-substituted analogs) often stem from packing effects or solvent inclusion. Rietveld refinement and Hirshfeld surface analysis differentiate intrinsic molecular geometry from crystal-packing influences . For example, ethoxy groups induce greater torsional strain (C–O–C angle = 117° vs. 112° in methoxy analogs), altering supramolecular interactions.

Q. What strategies optimize reaction yields in the presence of sterically hindered substituents?

  • Steric hindrance from bulky groups (e.g., 3-ethoxy-4-acetyloxy) reduces Hantzsch reaction yields (from ~75% to 50%). Mitigation strategies include:

  • Microwave-assisted synthesis (60°C, 30 minutes) to accelerate kinetics.
  • Use of ionic liquid solvents (e.g., [BMIM][BF₄]) to improve reagent solubility .
  • Post-synthetic derivatization (e.g., acetylation of hydroxyl intermediates).

Methodological Guidance

  • Contradiction Analysis : When conflicting bioactivity data arise (e.g., lower MIC in bromo-substituted analogs), validate via dose-response curves and molecular docking to identify binding affinity variations at target sites (e.g., penicillin-binding protein 2a for S. aureus) .
  • Experimental Design : For crystallography, grow crystals in mixed solvents (ethanol/dichloromethane) at 4°C to optimize diffraction quality. For SAR studies, use isogenic microbial strains to isolate substituent effects .

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